Galanin (1-16)
Overview
Description
Galanin (1-16) is a neuropeptide fragment derived from the larger galanin peptide, which consists of 29 amino acids in most species and 30 amino acids in humans . Galanin is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including modulation of neurotransmitter release, regulation of hormone secretion, and involvement in pain and feeding behaviors . The fragment galanin (1-16) retains the high affinity of the full-length peptide for its receptors and is often used in research to study the specific actions of galanin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galanin (1-16) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of N-protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
While industrial production methods for galanin (1-16) are not extensively documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and coupling reagents, are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Galanin (1-16) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Common reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions are typically the desired peptide fragments or modified peptides with specific functional groups altered .
Scientific Research Applications
Galanin (1-16) has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Galanin (1-29): The full-length peptide with similar receptor affinity but broader biological activity.
Galanin-like Peptide (GALP): Shares structural similarities with galanin and binds to the same receptors but has distinct physiological roles.
Galanin Message-Associated Peptide (GMAP): Another fragment derived from the same precursor as galanin, with unique biological functions.
Uniqueness
Galanin (1-16) is unique in its ability to retain high receptor affinity while being a shorter fragment, making it a valuable tool for studying the specific actions of galanin without the complexity of the full-length peptide .
Biological Activity
Galanin (1-16) is a neuropeptide fragment derived from the full-length galanin peptide, which plays significant roles in various physiological processes, including modulation of neurotransmission, regulation of neuroendocrine functions, and involvement in learning and memory. This article reviews the biological activity of Galanin (1-16), focusing on its mechanisms of action, effects on neuronal activity, and implications for neurophysiology.
Structure and Receptor Interaction
Galanin (1-16) is a 16-amino acid peptide that retains high affinity for galanin receptors (GalRs), primarily GalR1. Studies have shown that it effectively displaces radiolabeled galanin from binding sites in various brain regions, indicating its role as an agonist at these receptors. The binding affinity of Galanin (1-16) has been reported with an IC50 of approximately 3 nM in the ventral hippocampus .
Inhibition of GnRH Neurons
One of the key findings regarding the biological activity of Galanin (1-16) is its inhibitory effect on gonadotropin-releasing hormone (GnRH) neurons. Research indicates that Galanin (1-16) can suppress kisspeptin-induced calcium responses in GnRH neurons, acting as a physiological brake to kisspeptin excitation. This inhibition is mediated through G protein-coupled inwardly rectifying potassium channels (GIRK), independent of cAMP levels . The inhibition was shown to be mimicked by a specific GalR1 agonist, highlighting the importance of this receptor subtype in mediating the effects of Galanin (1-16) .
Modulation of Glutamate Release
Galanin (1-16) also exhibits presynaptic inhibitory effects on glutamate release in the arcuate nucleus of the hypothalamus. It has been demonstrated that this fragment significantly depresses synaptic transmission, impacting excitatory postsynaptic currents (EPSCs). The extent of inhibition by Galanin (1-16) was found to be greater than that of other fragments such as Galanin (3-29), suggesting a more robust action on synaptic transmission .
Effects on Feeding Behavior
Intracerebroventricular administration studies have shown that Galanin (1-16) stimulates food consumption in laboratory rats. When administered at specific doses, it significantly increased palatable food intake compared to saline controls. This suggests a role for Galanin (1-16) in appetite regulation and energy homeostasis .
Study 1: Inhibition of Acetylcholine Release
In vivo studies demonstrated that Galanin (1-16) inhibits the release of acetylcholine triggered by muscarinic agonists in the rat ventral hippocampus. This effect was observed using microdialysis techniques, indicating that Galanin (1-16) acts as a modulator within cholinergic pathways implicated in cognitive functions .
Study 2: Learning and Memory
Research has indicated that galanin coexists with acetylcholine in cholinergic neurons and may modulate cognitive functions such as learning and memory. The use of galanin antagonists has shown potential benefits in enhancing spatial learning performance, suggesting that modulation of galanin activity could have therapeutic implications for conditions like Alzheimer's disease .
Summary Table: Biological Activities of Galanin (1-16)
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H116N20O21/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTSPMGFAZMZJT-GDGJPEIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H116N20O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154660 | |
Record name | Galanin (1-16) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1669.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125118-77-6 | |
Record name | Galanin (1-16) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125118776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galanin (1-16) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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